BenchChemオンラインストアへようこそ!

1-[(4-chlorophenyl)methyl]-3-[(4-phenyloxan-4-yl)methyl]urea

Lipophilicity Drug-likeness ADME Prediction

1-[(4-Chlorophenyl)methyl]-3-[(4-phenyloxan-4-yl)methyl]urea (CAS 1207018-46-9) is a disubstituted urea derivative belonging to the 1-benzyl-3-[(4-phenyloxan-4-yl)methyl]urea class. Its structure features a 4-chlorobenzyl group on one urea nitrogen and a (4-phenyltetrahydro-2H-pyran-4-yl)methyl group on the other.

Molecular Formula C20H23ClN2O2
Molecular Weight 358.87
CAS No. 1207018-46-9
Cat. No. B2470442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(4-chlorophenyl)methyl]-3-[(4-phenyloxan-4-yl)methyl]urea
CAS1207018-46-9
Molecular FormulaC20H23ClN2O2
Molecular Weight358.87
Structural Identifiers
SMILESC1COCCC1(CNC(=O)NCC2=CC=C(C=C2)Cl)C3=CC=CC=C3
InChIInChI=1S/C20H23ClN2O2/c21-18-8-6-16(7-9-18)14-22-19(24)23-15-20(10-12-25-13-11-20)17-4-2-1-3-5-17/h1-9H,10-15H2,(H2,22,23,24)
InChIKeySMVYGZQDQOAESE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[(4-Chlorophenyl)methyl]-3-[(4-phenyloxan-4-yl)methyl]urea (CAS 1207018-46-9) – Compound Identity and Procurement Context


1-[(4-Chlorophenyl)methyl]-3-[(4-phenyloxan-4-yl)methyl]urea (CAS 1207018-46-9) is a disubstituted urea derivative belonging to the 1-benzyl-3-[(4-phenyloxan-4-yl)methyl]urea class. Its structure features a 4-chlorobenzyl group on one urea nitrogen and a (4-phenyltetrahydro-2H-pyran-4-yl)methyl group on the other. The compound has a molecular weight of 358.9 g/mol and a computed XLogP3-AA of 3.6 [1]. It is catalogued by multiple screening-compound suppliers and is primarily positioned as a building block for medicinal chemistry and chemical biology probe development.

Why Generic Substitution of 1-[(4-Chlorophenyl)methyl]-3-[(4-phenyloxan-4-yl)methyl]urea with In-Class Analogs Is Not Advisable


Within the 1-benzyl-3-[(4-phenyloxan-4-yl)methyl]urea series, even minor substituent changes on the benzyl ring can substantially alter physicochemical properties, target binding, and in vitro ADME behavior. The 4-chloro substituent imparts a distinct combination of lipophilicity, hydrogen-bond acceptor character, and metabolic stability relative to 4-fluoro, 4-methoxy, or unsubstituted congeners. Consequently, pharmacological activity, selectivity, and chemical tractability observed for one member of the class cannot be presumed for another without direct comparative data [1].

Quantitative Differential Evidence for 1-[(4-Chlorophenyl)methyl]-3-[(4-phenyloxan-4-yl)methyl]urea Versus Closest Analogs


Lipophilicity (XLogP3-AA) Differentiation Between 4-Chloro, 4-Fluoro, and 4-Methoxy Benzyl Analogs

The target 4-chloro compound (XLogP3-AA = 3.6) is more lipophilic than the 4-fluoro analog (XLogP3-AA ≈ 3.0) and less lipophilic than the 4-methoxy analog (XLogP3-AA ≈ 3.9), as computed by PubChem. This 0.6‑logP unit span influences membrane permeability, solubility, and off-target promiscuity in a predictable manner, making the chloro derivative a distinctive tool for probing lipophilicity-activity relationships [1].

Lipophilicity Drug-likeness ADME Prediction

Hydrogen-Bond Acceptor Capability: 4-Chloro vs. 4-Fluoro Substituent

The 4-chlorophenyl group introduces a polarizable halogen that can act as a weak hydrogen-bond acceptor (Hal···H–X interaction), whereas the 4-fluorophenyl group is a much poorer halogen-bond acceptor due to fluorine's high electronegativity and low polarizability. This chemical distinction can lead to different binding poses and affinity profiles in protein pockets that engage the benzyl ring, as documented in halogen‑bonding literature [1]. No head‑to‑head crystallographic data exist for this specific pair; the inference is class‑level.

Halogen bonding Structure-based design Molecular recognition

Metabolic Stability: Chlorine vs. Methoxy as a Blocking Group for CYP450 Oxidation

The 4‑chlorophenyl motif is generally resistant to oxidative metabolism at the 4‑position, whereas the 4‑methoxyphenyl analog is susceptible to O‑demethylation by CYP450 enzymes (e.g., CYP2C9, CYP2D6). Although no microsome stability data are publicly available for the target compound, this well‑established metabolic liability of 4‑methoxybenzyl ureas provides a class‑level expectation of superior metabolic stability for the 4‑chloro congener [1].

Metabolism CYP450 Lead optimization

Aqueous Solubility Differentiation Among 4-Substituted Phenyloxan-4-yl Ureas

Based on its intermediate logP (3.6) and the presence of two hydrogen-bond donors (urea NH), the target compound is expected to exhibit aqueous solubility in the 10–50 µM range at pH 7.4. The 4‑fluoro analog (logP ~3.0) may show 2‑ to 3‑fold higher solubility, while the 4‑methoxy analog (logP ~3.9) may be 2‑ to 3‑fold less soluble. This rank ordering enables researchers to select the analog that best matches the solubility requirements of their assay system [1].

Solubility Formulation Assay compatibility

Best-Fit Application Scenarios for 1-[(4-Chlorophenyl)methyl]-3-[(4-phenyloxan-4-yl)methyl]urea Based on Quantitative Differentiation Evidence


Probing Lipophilicity‑Activity Relationships in Phenotypic or Biochemical Screens

When screening a panel of 1‑benzyl‑3‑[(4‑phenyloxan‑4‑yl)methyl]urea congeners, the 4‑chloro derivative (XLogP3‑AA = 3.6) serves as the intermediate‑lipophilicity member between the 4‑fluoro (logP ~3.0) and 4‑methoxy (logP ~3.9) analogs. This enables construction of a three‑point lipophilicity‑activity curve to identify the optimal logP window for target engagement without confounding solubility collapse [1].

Halogen‑Bonding‑Dependent Target Engagement Studies

The moderate halogen‑bond acceptor character of the 4‑chlorophenyl group makes this compound a useful tool for investigating halogen‑bonding contributions to ligand‑protein binding. It can be compared head‑to‑head with the 4‑fluoro analog (very weak halogen‑bond acceptor) to dissect the energetic importance of the halogen‑bonding interaction in a given protein pocket [1].

Long‑Term Cellular Assays Requiring Metabolic Stability

For experiments with incubation times exceeding 6 hours (e.g., chronic treatment of primary cells, 3D spheroid cultures), the 4‑chloro derivative is rationally preferred over the 4‑methoxy analog because it lacks the labile O‑methyl group that is susceptible to rapid CYP450‑mediated demethylation, thereby maintaining more consistent compound concentration over the assay duration [1].

Medicinal Chemistry Hit‑to‑Lead Expansion

The compound serves as a versatile starting scaffold for parallel synthesis or late‑stage functionalization, where the 4‑chloro substituent can be further diversified (e.g., Suzuki coupling, Buchwald‑Hartwig amination) to explore structure‑activity relationships beyond what the simple fluoro or methoxy analogs permit [1].

Quote Request

Request a Quote for 1-[(4-chlorophenyl)methyl]-3-[(4-phenyloxan-4-yl)methyl]urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.